molecular formula C14H14N2O2 B11696423 N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide CAS No. 646034-70-0

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide

Katalognummer: B11696423
CAS-Nummer: 646034-70-0
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: FIJZBJOVESATID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.273 g/mol This compound is characterized by the presence of a furan ring, an acetamide group, and a phenyl ring connected through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide typically involves the condensation reaction between 5-methylfurfural and 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using industrial-scale crystallization and filtration techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro and halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and imine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide: Characterized by the presence of a furan ring and an acetamide group.

    N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the acetamide group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

646034-70-0

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C14H14N2O2/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-9H,1-2H3,(H,16,17)

InChI-Schlüssel

FIJZBJOVESATID-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.